1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide
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Overview
Description
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridazinone moiety, and a trifluoromethyl-substituted phenyl group, making it a molecule of interest for researchers in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of the compound 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide is AP-1 . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections .
Mode of Action
This compound interacts with its target AP-1 by blocking its mediated luciferase activity . This implies that the compound has an anti-inflammatory function .
Biochemical Pathways
The compound this compound affects the AP-1 pathway . The downstream effects of this interaction include anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities .
Pharmacokinetics
It is soluble in dmso, which suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities . These effects are likely due to its interaction with AP-1 and the subsequent changes in gene expression .
Action Environment
It is known that the compound is stable at room temperature and under nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction or reductive amination.
Coupling of the trifluoromethyl-substituted phenyl group: This step often involves a nucleophilic aromatic substitution reaction or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid
- 1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid
- 2-(6-oxo-1,6-dihydropyridazin-3-yl)-2-phenylacetonitrile
Uniqueness
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-24-16(26)9-8-15(23-24)25-10-4-5-12(11-25)17(27)22-14-7-3-2-6-13(14)18(19,20)21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRCWWCCKXSQPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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